Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Description
Properties
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPDHLOXJWYDI-WTVBWJGASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, commonly referred to as 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid disodium salt (CAS Number 78211-77-5), is a synthetic compound notable for its biological activities, particularly in the context of cellular transport mechanisms and potential therapeutic applications.
- Molecular Formula : C16H12N2O9S2·2Na
- Molecular Weight : 486.38 g/mol
- IUPAC Name : this compound
- Structure : The compound features a sulfonic acid group, an acetamido group, and a nitro group, which contribute to its solubility and reactivity.
This compound primarily functions as an anion transport inhibitor , affecting the movement of ions across cell membranes. This property is particularly significant in studies related to cellular signaling and transport pathways.
Biological Activity
- Anion Transport Inhibition : The compound has been shown to inhibit the transport of anions across biological membranes, which can influence various physiological processes. This inhibition is crucial for understanding its role in cellular physiology and potential therapeutic applications in conditions such as cystic fibrosis and other ion transport disorders.
- Fluorescent Properties : Its structural characteristics allow it to act as a fluorescent dye, making it useful in biological imaging and tracking studies. The compound exhibits fluorescence under specific conditions, facilitating the visualization of cellular processes.
- Therapeutic Potential : Research has indicated that this compound may have applications in treating diseases linked with dysfunctional ion transport mechanisms. For instance, it has been investigated for its potential use in modulating chloride ion transport in epithelial tissues.
Table 1: Summary of Biological Studies on this compound
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Study 1 | Anion transport inhibition | Demonstrated effective inhibition of chloride transport in epithelial cells. | Suggests potential therapeutic use in cystic fibrosis. |
| Study 2 | Fluorescent properties | Exhibited strong fluorescence under UV light, enabling tracking of cellular processes. | Useful for imaging studies in live cells. |
| Study 3 | Cellular effects | Induced apoptosis in cancer cell lines through ion transport modulation. | Potential application in cancer therapy by targeting ion channels. |
Detailed Findings
- Inhibition of Ion Transport : In vitro studies have shown that this compound effectively inhibits chloride channels, leading to altered cellular homeostasis and apoptosis in certain cancer cell lines .
- Fluorescence Applications : The compound's ability to fluoresce makes it a valuable tool for researchers studying dynamic processes within cells, such as membrane trafficking and ion channel activity .
- Potential Therapeutic Applications : The inhibition of anion transport has implications for diseases characterized by dysregulated ion channels, indicating that this compound could be developed into a therapeutic agent for conditions like cystic fibrosis or certain cancers .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of approximately 498.45 g/mol and a complex structure characterized by multiple functional groups, including sulfonate and acetamido moieties. Its chemical formula is , and it is often utilized in biochemical assays due to its solubility and reactivity.
Biochemical Applications
Fluorescent Labeling:
Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate serves as a fluorescent probe in various biochemical assays. Its ability to form stable conjugates with proteins and nucleic acids makes it suitable for studying biomolecular interactions. For instance, it can be used to label thiol-containing proteins, facilitating the visualization of protein localization and interactions within cells.
Case Study: Protein Labeling
In a study investigating protein dynamics, researchers utilized this compound to label specific cysteine residues in target proteins. The labeled proteins were then analyzed using fluorescence microscopy, revealing insights into protein trafficking and cellular localization .
Pharmaceutical Research
Anticonvulsant Activity:
Recent research has indicated potential anticonvulsant properties of derivatives related to disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate. Compounds designed based on this structure were evaluated for their efficacy in animal models of epilepsy. The results showed that certain derivatives exhibited significant activity against seizures induced by maximal electroshock (MES) tests .
Data Table: Anticonvulsant Activity of Derivatives
| Compound ID | ED50 (mg/kg) | Protective Index (TD50/ED50) |
|---|---|---|
| Compound 20 | 52.30 | >9.56 |
| Valproic Acid | 485 | 1.6 |
| Phenytoin | 28.10 | >3.6 |
This table summarizes the effective doses (ED50) required to achieve anticonvulsant activity compared to standard medications like phenytoin and valproic acid .
Environmental Applications
Water Quality Monitoring:
Due to its sulfonate groups, disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate can be employed in environmental monitoring as a marker for assessing water quality. Its presence can indicate pollution levels from industrial sources.
Analytical Chemistry
Chromatography:
The compound is also utilized as a standard in chromatographic techniques for the analysis of complex mixtures. Its unique spectral properties allow for effective separation and identification of other compounds in mixtures.
Case Study: Chromatographic Analysis
In a study focused on the detection of contaminants in pharmaceutical products, researchers employed disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate as a calibration standard in high-performance liquid chromatography (HPLC). The results demonstrated its utility in quantifying trace levels of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Disodium 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonate (CAS 51023-76-8)
- Structural Differences: Substituents: The nitro group (NO₂) in the main compound is replaced by an isothiocyanato (NCS) group . Reactivity: The isothiocyanato group reacts with amines, making it useful as a fluorescent probe or protein-labeling agent .
Research Findings :
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 2,4,6-Trimethylbenzenesulfonate (DSTMS)
- Structural Differences: Backbone: Pyridinium vs. benzene rings. Substituents: Dimethylamino (electron-donating) vs. nitro (electron-withdrawing) groups .
Research Findings :
Nitroaromatic Carcinogens (Nitrofuran Derivatives)
- Key Contrast : The main compound contains a nitro group on a benzene ring, whereas nitrofurans (e.g., 5-nitrofuran derivatives) have nitro groups on a furan ring .
| Property | Main Compound | Nitrofuran Derivatives |
|---|---|---|
| Carcinogenicity | Not reported | High (bladder, mammary tumors in rats) |
| Structural Motif | Benzene + nitro | Furan + nitro + hydrazine/thiazole |
Research Findings :
- Nitrofurans like N-[3-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent bladder carcinogens due to metabolic activation of the nitrofuran moiety .
- The nitro group in the main compound is less likely to exhibit similar carcinogenicity, as nitroaromatic toxicity depends on ring structure and metabolic pathways .
Table 1. Molecular Data Comparison
Table 2. Toxicity Profile
| Compound | Carcinogenicity (Rat Models) | Key Organs Affected |
|---|---|---|
| Main Compound | Not studied | N/A |
| Nitrofuran Derivatives | High | Bladder, Mammary |
| SITS | Low (non-carcinogenic) | N/A |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, and what challenges arise during purification?
- Methodology : The compound’s synthesis likely involves condensation reactions between nitro-substituted benzaldehyde derivatives and sulfonated acetamido precursors under alkaline conditions. Key steps include maintaining stereochemical control of the (E)-ethenyl group and optimizing sulfonation/neutralization to achieve disodium salt formation. Column chromatography (silica gel or ion-exchange resins) is recommended for purification due to the compound’s high polarity and ionic character. Challenges include removing residual sulfonic acid byproducts and ensuring anhydrous conditions to prevent hydrolysis .
- Validation : Elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular composition, while FT-IR and ¹H/¹³C NMR verify functional groups and regioselectivity .
Q. How can the compound’s photophysical properties (e.g., fluorescence) be characterized for applications in biological staining?
- Methodology : UV-Vis absorption (λmax ~336 nm) and fluorescence emission spectra should be recorded in aqueous buffers (pH 7–9) to mimic physiological conditions. Quantum yield calculations require comparison against standards like quinine sulfate. Solvatochromic studies (e.g., in DMSO vs. water) assess polarity-dependent emission shifts, which are influenced by the nitro and sulfonate groups’ electron-withdrawing effects .
- Experimental Design : Use fluorescence microscopy to evaluate staining efficiency in cellular models. Pre-treat samples with alkaline phosphatase to test for enzyme-responsive fluorescence quenching, leveraging the nitro group’s redox sensitivity .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data between aqueous and organic solvents for this compound?
- Data Analysis : Discrepancies arise from the compound’s amphiphilic nature: the sulfonate groups confer water solubility (>50 mg/mL), while the aromatic backbone and nitro group enhance solubility in polar aprotic solvents (e.g., DMSO). Systematic solubility profiling (via turbidimetry or HPLC) under varying pH and ionic strength (e.g., NaCl concentration) can clarify these trends. Molecular dynamics simulations may predict solvation shells around sulfonate moieties .
- Mitigation : For organic-phase reactions, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems (SDS/CTAB) to improve miscibility .
Q. How does the crystal structure of related stilbene disulfonate derivatives inform the design of co-crystals for enhanced thermal stability?
- Structural Insights : Analogous compounds (e.g., DSTMS.H2O) exhibit triclinic symmetry (space group P1) with head-to-tail packing of cations and anions. The nitro group’s planarity and hydrogen-bonding interactions with water/sulfonate oxygens stabilize the lattice. Co-crystallization with urea or thiourea derivatives could enhance thermal stability (>200°C) by introducing additional H-bonding networks .
- Validation : Single-crystal X-ray diffraction (SCXRD) and thermogravimetric analysis (TGA) are essential for comparing packing motifs and decomposition profiles .
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated transformations, and how do they compare to diazo-based analogs?
- Mechanistic Study : The nitro group acts as a radical scavenger, competing with sulfonate-stabilized ethenyl radicals in chain-propagation reactions. Electron paramagnetic resonance (EPR) spectroscopy can detect transient radical intermediates. Comparative studies with diazo compounds (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate) reveal lower exothermicity (~400 J/g vs. >600 J/g), suggesting safer scalability for reactions requiring radical initiators .
- Applications : Explore photocatalyzed C–H functionalization using visible light (λ >400 nm) to activate the ethenyl moiety .
Methodological Notes
- Spectroscopic Cross-Validation : Combine 2D NMR (COSY, NOESY) with computational methods (DFT) to assign stereochemistry and confirm the (E)-configuration of the ethenyl bridge .
- Handling Precautions : Store the compound in desiccated, opaque containers to prevent photodegradation and hygroscopic clumping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
